(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Technical Guide
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Technical Guide
CAS Number: 75714-59-9
This technical guide provides an in-depth overview of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral organic compound with significant applications in asymmetric synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, including experimental protocols and visual diagrams of key workflows.
Compound Properties
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 75714-59-9 | [2] |
| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1][2] |
| Molecular Weight | 472.17 g/mol | [2] |
| Appearance | White to almost white powder to crystal | [1] |
| Purity | ≥98.0% (GC) | [1] |
| Optical Purity | Enantiomeric excess: ≥98.0% | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents such as THF, CH₂Cl₂, and toluene. | |
| InChI Key | DFTUKDIMHCCQIT-UHFFFAOYSA-N | |
| SMILES | COc1c(Br)cc2ccccc2c1-c1c(OC)c(Br)cc2ccccc12 |
Synthesis
The synthesis of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl typically involves a three-step process starting from the commercially available (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL). The general synthetic workflow is outlined below.
Caption: Synthetic workflow for (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
Experimental Protocol: O-Methylation of (R)-BINOL
Objective: To synthesize (R)-2,2'-dimethoxy-1,1'-binaphthyl.
Materials:
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(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
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Dimethyl sulfate (DMS)
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Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF), anhydrous
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Water, deionized
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-BINOL (1.0 eq) in anhydrous THF.
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Add a solution of sodium hydroxide (2.5 eq) in water to the flask and stir the mixture vigorously.
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Slowly add dimethyl sulfate (2.2 eq) to the reaction mixture at room temperature.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench with water.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure (R)-2,2'-dimethoxy-1,1'-binaphthyl.
Experimental Protocol: Bromination of (R)-2,2'-dimethoxy-1,1'-binaphthyl
Objective: To synthesize (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
Materials:
-
(R)-2,2'-dimethoxy-1,1'-binaphthyl
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N-Bromosuccinimide (NBS)
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Dichloromethane (CH₂Cl₂), anhydrous
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Round-bottom flask, protected from light
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Magnetic stirrer
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Water, deionized
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Sodium thiosulfate solution, saturated
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Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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In a round-bottom flask protected from light, dissolve (R)-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography on silica gel (eluent: hexane/dichloromethane) to afford (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl as a white solid.
Applications in Asymmetric Catalysis
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl serves as a valuable precursor for the synthesis of more complex chiral ligands. The bromine atoms at the 3 and 3' positions can be readily transformed into other functional groups, allowing for the fine-tuning of the ligand's steric and electronic properties. These tailored ligands are then employed in a variety of metal-catalyzed asymmetric reactions.
Caption: General workflow for the application of the title compound in asymmetric catalysis.
Role in Drug Development
Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Chiral ligands, such as those derived from (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, are instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The ability to selectively synthesize one enantiomer over the other is a key challenge in modern pharmaceutical manufacturing, and the development of efficient asymmetric catalytic systems is paramount. Binaphthyl-based chiral ligands have been successfully employed in the synthesis of various drug molecules and their intermediates.
Safety Information
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use.
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Hazard Statements: May cause eye irritation and respiratory irritation.
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
This technical guide provides a summary of the available information on (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl. For further details, researchers are encouraged to consult the primary literature.
